4-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and an isopropyl group, linked to a thiane ring via a carbonyl and amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine and acetone under acidic conditions to introduce the isopropyl group.
Introduction of the Carbonyl Group: The carbonyl group is introduced via an acylation reaction using reagents like acetic anhydride or acetyl chloride.
Formation of the Thiane Ring: The thiane ring is synthesized separately, often starting from thiophene derivatives, and then functionalized to introduce the carboxylic acid group.
Coupling Reaction: The final step involves coupling the pyrimidine and thiane components through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors might be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiane ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions are frequently employed.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.
Biology
Biologically, the compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways due to its structural similarity to natural substrates.
Medicine
In medicinal chemistry, 4-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine analogs are effective.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their normal function. This inhibition can disrupt biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-propan-2-ylpyrimidine-4-carboxylic acid: Lacks the thiane ring, making it less versatile in certain reactions.
4-Amino-5-chloropyrimidine: Similar pyrimidine core but lacks the carbonyl and thiane functionalities.
Thiane-4-carboxylic acid: Contains the thiane ring but lacks the pyrimidine moiety.
Uniqueness
4-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid is unique due to its combination of a pyrimidine ring with a thiane ring, linked through a carbonyl and amino group. This structure provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-8(2)11-16-7-9(15)10(17-11)12(19)18-14(13(20)21)3-5-22-6-4-14/h7-8H,3-6H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZHDYZDCUFPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NC2(CCSCC2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.